molecular formula C9H18Cl2N2 B6218008 N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride CAS No. 2751614-37-4

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride

Cat. No. B6218008
CAS RN: 2751614-37-4
M. Wt: 225.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride (NMN-PIP-DHC) is a synthetic organic compound commonly used in scientific research and laboratory experiments. It is a derivative of piperidine, a cyclic amine found in various plants and animals, and is a key component of many pharmaceutical drugs. NMN-PIP-DHC has a wide range of applications in biochemistry and physiology, and is particularly useful for studying the effects of drugs on the body.

Mechanism of Action

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride acts as an agonist of certain receptors in the body, such as the serotonin 5-HT2A receptor. By binding to these receptors, N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride can activate or inhibit certain physiological processes. For example, N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride can activate the release of neurotransmitters, such as serotonin, and can also inhibit the release of certain hormones, such as cortisol.
Biochemical and Physiological Effects
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride has a wide range of biochemical and physiological effects. It has been shown to have an anxiolytic effect, meaning it can reduce anxiety. It has also been shown to have an antidepressant effect, as well as an anti-inflammatory effect. In addition, N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride has been shown to have an effect on the cardiovascular system, as well as the endocrine system.

Advantages and Limitations for Lab Experiments

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and is stable in a wide range of conditions. In addition, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride has several limitations for laboratory experiments. It is not as potent as some other compounds, and its effects may not be as long lasting. In addition, it can be difficult to control the dose of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride in laboratory experiments.

Future Directions

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride has a wide range of potential future applications in scientific research and laboratory experiments. It could be used to study the effects of various drugs on the nervous system, as well as to examine the effects of drugs on the cardiovascular system. In addition, N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride could be used to study the effects of drugs on the endocrine system, as well as to examine the effects of drugs on the immune system. Finally, N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride could be used to examine the effects of drugs on the metabolism, as well as to study the effects of drugs on behavior.

Synthesis Methods

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride can be synthesized from a variety of starting materials, such as piperidine, propargylamine, and methyl iodide. The most common method is to react piperidine with propargylamine in the presence of methyl iodide, followed by hydrolysis of the resulting intermediate. This reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent the formation of unwanted side-products.

Scientific Research Applications

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride is used in scientific research to study the effects of various drugs on the body. It is commonly used in pharmacological studies to examine the effects of drugs on the nervous system, as well as to study the physiological and biochemical effects of drugs on cells and tissues. In addition, N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride is often used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the endocrine system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride involves the reaction of N-methylpiperidine with propargyl bromide followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "N-methylpiperidine", "Propargyl bromide", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "N-methylpiperidine is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form N-methyl-N-(prop-2-yn-1-yl)piperidine.", "The resulting product is then reduced with sodium borohydride to form N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine.", "Finally, the amine is quaternized with hydrochloric acid to form N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride." ] }

CAS RN

2751614-37-4

Molecular Formula

C9H18Cl2N2

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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